H-Leu-ala-betana

Description

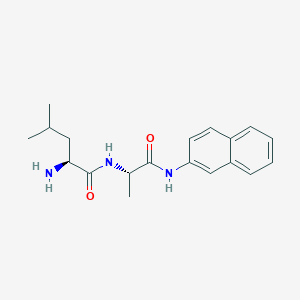

H-Leu-Ala-Betana (L-Leucine-Alanine-β-Naphthylamide) is a synthetic peptide derivative composed of leucine (Leu), alanine (Ala), and a β-naphthylamide group. Key identifiers include:

- CAS Number: 732-85-4 (free base)

- Molecular Formula: C₁₆H₂₀N₂O (free base)

- Molecular Weight: 256.34 g/mol (free base); 292.8 g/mol (hydrochloride salt, CAS 201995-11-1)

- Synonyms: L-Leucine-β-naphthylamide, H-Leu-bNA

This compound is characterized by its amphipathic nature, with leucine contributing hydrophobicity and the β-naphthylamide group enabling fluorescence-based detection. It is primarily used in biochemical research, particularly as a substrate for enzyme activity assays (e.g., aminopeptidases) .

Properties

Molecular Formula |

C19H25N3O2 |

|---|---|

Molecular Weight |

327.4 g/mol |

IUPAC Name |

(2S)-2-amino-4-methyl-N-[(2S)-1-(naphthalen-2-ylamino)-1-oxopropan-2-yl]pentanamide |

InChI |

InChI=1S/C19H25N3O2/c1-12(2)10-17(20)19(24)21-13(3)18(23)22-16-9-8-14-6-4-5-7-15(14)11-16/h4-9,11-13,17H,10,20H2,1-3H3,(H,21,24)(H,22,23)/t13-,17-/m0/s1 |

InChI Key |

IVLQGCHRBLYVPB-GUYCJALGSA-N |

SMILES |

CC(C)CC(C(=O)NC(C)C(=O)NC1=CC2=CC=CC=C2C=C1)N |

Isomeric SMILES |

C[C@@H](C(=O)NC1=CC2=CC=CC=C2C=C1)NC(=O)[C@H](CC(C)C)N |

Canonical SMILES |

CC(C)CC(C(=O)NC(C)C(=O)NC1=CC2=CC=CC=C2C=C1)N |

Pictograms |

Health Hazard |

sequence |

LA |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physicochemical Properties

*LogP value inferred from H-D-Leu-Betana HCl ().

Key Observations:

- Hydrophobicity: this compound and its analogs exhibit higher LogP values than simpler amino acids like β-alanine, making them suitable for membrane-associated studies .

- Solubility : The β-naphthylamide group reduces aqueous solubility compared to unmodified dipeptides (e.g., H-Ala-β-Ala-OH) .

- Stereochemistry : The D-leucine variant (H-D-Leu-Betana HCl) shows distinct pharmacokinetic properties compared to L-enantiomers .

Insights:

- Enzyme Specificity: this compound’s β-naphthylamide group allows precise tracking of protease activity, unlike non-fluorogenic analogs like L-cysteine .

- Therapeutic Potential: While this compound lacks direct anticancer data, structurally related naphthylamide derivatives show promise in targeted drug delivery .

Analytical Methods

| Parameter | Method | Key Metrics | Validation Criteria |

|---|---|---|---|

| Quantification | LC-MS/MS | LOD: 0.1 nM; LOQ: 0.3 nM | R ≥ 0.99; CV < 15% |

| Structural Analysis | ¹H/¹³C NMR | δ (ppm) ±0.05 vs. reference | DEPT/HSQC cross-validation |

| Purity Assessment | HPLC-UV | ≥95% peak area | USP/EP compliance |

Notes:

- LC-MS/MS Sensitivity: Essential for detecting trace amounts in biological matrices due to low endogenous concentrations .

- NMR Precision : Critical for distinguishing stereoisomers (e.g., D- vs. L-leucine) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.